1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene
Overview
Description
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of a trifluoromethyl group and a prop-2-en-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene typically involves the reaction of 4-hydroxybenzene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the prop-2-en-1-yloxy group. The trifluoromethylsulfanyl group is introduced through a subsequent reaction with trifluoromethanesulfenyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoromethylsulfanyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of a trifluoromethylsulfanyl group.
1-(Prop-2-yn-1-yloxy)-4-propylbenzene: Similar structure but with a propyl group instead of a trifluoromethylsulfanyl group.
Uniqueness
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDIABVRGFLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739593 | |
Record name | 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653578-27-9 | |
Record name | 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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